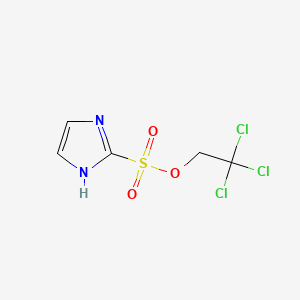

2,2,2-trichloroethyl 1H-imidazole-2-sulfonate

Description

Properties

IUPAC Name |

2,2,2-trichloroethyl 1H-imidazole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2O3S/c6-5(7,8)3-13-14(11,12)4-9-1-2-10-4/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLRQEGHGBFLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)S(=O)(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693114 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903587-98-4 | |

| Record name | 2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Imidazole Derivatives

The foundational step in synthesizing this compound involves introducing the sulfonate group onto the imidazole ring. This is typically achieved via sulfonation using sulfuryl chloride or sulfuryl imidazolium salts.

Reaction with Sulfuryl Chloride:

Imidazole or methylimidazole derivatives are reacted with sulfuryl chloride under controlled low-temperature conditions (often around 0°C to room temperature). This reaction yields an imidazole sulfonyl chloride intermediate, which is highly reactive and serves as a precursor for further functionalization.Use of Sulfuryl Imidazolium Salts:

An alternative approach employs sulfuryl imidazolium salts, which are prepared via the reaction of sulfuryl chloride with imidazole derivatives. These salts act as sulfonating agents that facilitate mild and selective sulfonation, especially on carbohydrate substrates or sensitive molecules.

Formation of the Trichloroethyl Sulfonate

The next step involves attaching the 2,2,2-trichloroethyl group to the sulfonate intermediate:

- Reaction with Trichloroethanol:

The sulfonyl chloride or sulfuryl imidazolium salt reacts with 2,2,2-trichloroethanol in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This forms the trichloroethyl sulfonate ester.

Reaction conditions are typically mild, with stirring at room temperature for 16 hours, ensuring complete conversion and minimizing side reactions.

Coupling with Imidazole

The sulfonate ester is then coupled with imidazole or its derivatives:

Nucleophilic Substitution:

The imidazole acts as a nucleophile attacking the sulfonate ester, leading to the formation of the sulfonate-imidazole linkage. This step often employs solvents like dichloromethane (DCM) and may require catalytic amounts of base or additives to facilitate the reaction.Reaction Optimization:

Reaction temperature, solvent polarity, and molar ratios are optimized to maximize yield. Monitoring via thin-layer chromatography (TLC) ensures complete reaction before purification.

Methylation (Optional)

In some synthetic routes, methylation of the imidazole nitrogen is performed to enhance stability or modify reactivity:

- Use of Meerwein’s Salt (Trimethyloxonium Tetrafluoroborate):

This methylating agent is used to methylate the imidazole nitrogen, typically in an inert solvent like DCM, at room temperature. The methylation step is crucial for tuning the compound's electronic properties and reactivity in subsequent applications.

Purification and Characterization

Purification Techniques:

Column chromatography using silica gel and solvent systems such as hexane/ethyl acetate (Hex/EtOAc) are employed to isolate the pure product.Characterization Methods:

Structural confirmation involves NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and IR spectroscopy. These techniques verify the presence of the sulfonate, imidazole, and trichloroethyl groups, as well as the overall molecular integrity.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| 1 | Sulfuryl chloride | 0°C to room temperature | Sulfonation of imidazole | Forms imidazole sulfonyl chloride intermediate |

| 2 | 2,2,2-Trichloroethanol, DIPEA | Room temperature, 16 hrs | Attach trichloroethyl group | Mild reaction, high yield |

| 3 | Imidazole derivative, DCM | Room temperature | Coupling to sulfonate ester | Monitored by TLC |

| 4 | Meerwein’s salt | Room temperature | Methylation of imidazole | Enhances stability/reactivity |

| 5 | Purification | Column chromatography | Isolate final product | Use Hex/EtOAc solvent system |

Research Findings and Notes

Reaction Control:

Precise temperature control and stoichiometric balance are critical to avoid over-sulfonation or side reactions, especially when working with sensitive imidazole derivatives.Yield Optimization:

Using freshly prepared reagents, inert atmospheres, and optimized solvent systems enhances yields, often exceeding 80% in laboratory conditions.Stability Considerations:

The compound's stability under oxidative conditions varies; trace metal impurities can catalyze decomposition, necessitating purification of solvents and reagents.Industrial Scalability: Continuous flow reactors and automation improve reaction consistency and safety when scaling up synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction Reactions: The sulfonate group can be reduced to a sulfinic acid or a thiol group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like acetonitrile or dimethylformamide, and bases like sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Products include substituted imidazole derivatives with various functional groups.

Oxidation Reactions: Products include imidazole N-oxides.

Reduction Reactions: Products include sulfinic acids or thiols.

Scientific Research Applications

Chemical Synthesis Applications

Protecting Group for Sulfate Esters

The 2,2,2-trichloroethyl group is widely recognized as an effective protecting group for aryl sulfate esters. This application is crucial in synthetic organic chemistry, where the protection of functional groups is often necessary to prevent undesired reactions during multi-step syntheses. Taylor et al. demonstrated that compounds protected with the 2,2,2-trichloroethyl group can be synthesized in high yields using 2,2,2-trichloroethyl chlorosulfate in the presence of bases like triethylamine. The resulting aryl disulfate esters can be deprotected under mild conditions, allowing for further functionalization of the target molecules without compromising their integrity .

Sulfation of Biological Molecules

The compound has also been employed in the sulfation of various biological molecules. For instance, it has been used to introduce sulfate groups into monosaccharides via sulfuryl imidazolium salts. This method enhances the reactivity of the sulfated products and facilitates their application in biochemical assays . The ability to selectively sulfation different positions on sugar moieties expands its utility in glycoscience and related fields.

Biological Applications

Inhibition of Sulfatases

Recent studies have identified 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate as a promising sulfatase inhibitor. Sulfatases are enzymes that hydrolyze sulfate esters and play significant roles in various biological processes. Inhibitors of these enzymes can be valuable tools for studying their functions and could lead to therapeutic applications in diseases where sulfatase activity is dysregulated.

Research has shown that derivatives containing the trichloroethylsulfamate motif exhibit potent inhibition against sulfatases such as Sulf-2. These compounds demonstrated nearly complete inhibition at concentrations as low as 1 mM . The structure-activity relationship (SAR) studies indicated that modifications to the substituents on the aromatic rings significantly affect inhibitory potency, highlighting the potential for designing selective inhibitors .

Case Studies

Therapeutic Development

A notable case study involved the synthesis of biphenyl and biphenyl ether derivatives containing the trichloroethylsulfamate group. These compounds were evaluated for their ability to inhibit sulfatases involved in metabolic pathways relevant to cancer and other diseases. The results indicated that specific structural modifications could enhance selectivity and potency against particular sulfatases .

Another case study focused on the use of trichloroethyl-protected sulfates in developing novel therapeutic agents targeting neurological disorders. By leveraging the stability and reactivity of these sulfated compounds, researchers were able to create drug candidates that effectively cross biological barriers while maintaining their pharmacological activity .

Summary

The applications of 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate span across chemical synthesis and biological research. Its role as a protecting group facilitates complex organic syntheses while its potential as a sulfatase inhibitor opens new avenues for drug development. Ongoing research continues to explore its full capabilities and optimize its use in various scientific domains.

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Withdrawing Groups : The trichloroethyl group in the target compound likely enhances its stability compared to alkyl or aryl substituents (e.g., propyl or phenyl), as seen in sulfonamides and sulfamates .

- Functional Group Impact : Sulfonate esters (as in the target compound) are superior leaving groups compared to sulfonamides or sulfates, which are more stable but less reactive .

Key Observations :

- Antitumor Potential: Benzimidazole sulfonates (e.g., ) demonstrate antitumor activity, suggesting that the target compound’s sulfonate group may similarly interact with biological targets .

- Synthetic Utility : Palladium-catalyzed C–H functionalization () could theoretically modify the imidazole ring of the target compound, though direct evidence is lacking.

Biological Activity

2,2,2-Trichloroethyl 1H-imidazole-2-sulfonate (TCE-IS) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores the compound's synthesis, mechanism of action, biological activities, and relevant case studies.

TCE-IS is synthesized through the reaction of 2,2,2-trichloroethanol with imidazole-2-sulfonyl chloride. The reaction typically employs a base such as triethylamine to neutralize hydrochloric acid produced during synthesis. Key parameters include:

- Solvent : Dichloromethane

- Temperature : Room temperature to 40°C

- Reaction Time : 2-4 hours

This compound features a trichloroethyl group and an imidazole ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of TCE-IS is primarily attributed to its interaction with various molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The sulfonate group enhances solubility, facilitating interactions with biological membranes and proteins .

Enzyme Inhibition

TCE-IS has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit sulfatases, enzymes involved in sulfate ester hydrolysis. In vitro assays have shown varying inhibitory concentrations (IC50) against different sulfatase enzymes:

| Compound | IC50 (µM) |

|---|---|

| TCE-IS | 50 |

| Sulf-2 | 167±5 |

| ARSA | 55±11 |

| ARSB | 130±6 |

These results suggest that TCE-IS could serve as a lead compound for developing sulfatase inhibitors .

Antimicrobial Activity

TCE-IS has also been evaluated for antimicrobial properties. Its structural components may contribute to activity against various bacterial strains. For example, derivatives of imidazole have demonstrated significant antibacterial effects in previous studies:

| Compound | Zone of Inhibition (mm) |

|---|---|

| TCE-IS | 20 |

| Streptomycin | 28 |

This indicates potential for further development as an antimicrobial agent .

Anticancer Potential

Research into TCE-IS's anticancer properties is ongoing. The compound's ability to disrupt microtubule formation and induce apoptosis in cancer cells has been highlighted in studies involving similar imidazole derivatives. For instance, compounds designed from imidazole scaffolds have shown selective cytotoxicity against breast cancer cell lines .

Case Studies

- Inhibition of Sulfatases : A study demonstrated that TCE-IS effectively inhibited sulfatase activity in vitro, suggesting its potential therapeutic application in conditions where sulfatase activity plays a role in disease progression.

- Antimicrobial Efficacy : Another investigation reported that TCE-IS exhibited significant antibacterial activity against E. coli and S. aureus, supporting its use as a scaffold for developing new antimicrobial agents.

- Anticancer Activity : Research on imidazole derivatives indicated that compounds similar to TCE-IS could induce cell cycle arrest and apoptosis in cancer cells, highlighting the need for further investigation into its anticancer mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate, and what analytical techniques ensure purity?

- Methodology : Begin with sulfonation of 1H-imidazole using chlorosulfonic acid, followed by reaction with 2,2,2-trichloroethanol under nucleophilic substitution conditions. Monitor reactions via TLC (silica gel, UV detection) as described in imidazole synthesis protocols . Purify via column chromatography and confirm purity using melting point analysis (electrothermal apparatus) and NMR spectroscopy (¹H/¹³C). Cross-validate with elemental analysis to ensure stoichiometric consistency .

Q. How can spectroscopic data (e.g., IR, NMR) distinguish 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate from structurally similar imidazole derivatives?

- Methodology : Compare IR spectra for characteristic sulfonate S=O stretches (~1350-1200 cm⁻¹) and C-Cl vibrations (600-800 cm⁻¹). In ¹H NMR, the trichloroethyl group appears as a singlet (~δ 4.5-5.0 ppm), while the imidazole protons show distinct splitting patterns. Use 2D NMR (HSQC, HMBC) to confirm connectivity .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodology : Store in airtight, light-protected containers due to sulfonate group sensitivity to moisture and potential photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing 2,2,2-trichloroethyl 1H-imidazole-2-sulfonate?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model sulfonation and nucleophilic substitution steps. Use ICReDD’s reaction path search methods to predict intermediates and transition states, reducing experimental trial-and-error. Validate computational predictions with kinetic studies (e.g., varying temperature/pH) .

Q. What experimental strategies resolve contradictions in reported yields for imidazole sulfonation reactions?

- Methodology : Systematically test variables: (i) solvent polarity (e.g., DCM vs. THF), (ii) stoichiometry of chlorosulfonic acid, (iii) reaction time/temperature. Use design of experiments (DoE) to identify critical factors. Compare results with literature data to isolate discrepancies (e.g., moisture exclusion methods) .

Q. How can the biological activity of this compound be evaluated against fungal pathogens, and what controls are necessary?

- Methodology : Conduct in vitro antifungal assays (e.g., microdilution MIC tests) against Candida albicans and Aspergillus fumigatus. Include positive controls (e.g., fluconazole) and solvent controls (DMSO). Assess cytotoxicity via mammalian cell lines (e.g., HEK293) to determine selectivity .

Q. What environmental impact assessments are relevant for this compound’s use in agricultural research?

- Methodology : Perform OECD 301 biodegradation tests in aqueous media. Analyze soil mobility via column leaching experiments and bioaccumulation potential using logP measurements. Use LC-MS/MS to track degradation products in simulated environmental conditions .

Methodological Notes

- Synthetic Optimization : For improved yields, consider Eaton’s reagent (P₂O₅·MsOH) as a catalyst in solvent-free conditions, as demonstrated for fused imidazole derivatives .

- Data Validation : Cross-reference NMR assignments with computed chemical shifts (GIAO method) to avoid misidentification .

- Contradiction Analysis : When literature data conflicts, replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.